[(4-Bromo-2-fluorophenyl)methyl]diethylamine
Description
[(4-Bromo-2-fluorophenyl)methyl]diethylamine is a halogenated tertiary benzylamine (B48309) that has garnered interest in synthetic organic chemistry. Its structure, which combines a brominated and fluorinated phenyl ring with a diethylaminomethyl group, makes it a versatile building block and a subject of study in medicinal chemistry and materials science. The specific arrangement of the bromo and fluoro substituents on the aromatic ring, coupled with the properties of the diethylamine (B46881) moiety, provides a unique electronic and steric environment that influences its reactivity and potential applications.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1249128-16-2 |
| Molecular Formula | C11H15BrFN |
| Molar Mass | 260.15 g/mol |
| Synonyms | Benzenemethanamine, 4-bromo-N,N-diethyl-2-fluoro-; N-[(4-bromo-2-fluorophenyl)methyl]-N-ethylethanamine |
Structure
3D Structure
Properties
IUPAC Name |
N-[(4-bromo-2-fluorophenyl)methyl]-N-ethylethanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrFN/c1-3-14(4-2)8-9-5-6-10(12)7-11(9)13/h5-7H,3-4,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXSVUCOSZJDPQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C=C1)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Bromo 2 Fluorophenyl Methyl Diethylamine and Its Precursors
Elucidation of Optimal Synthetic Pathways
The construction of [(4-bromo-2-fluorophenyl)methyl]diethylamine can be approached through several strategic disconnections. The most common and direct route involves the formation of the carbon-nitrogen bond between a pre-functionalized benzyl (B1604629) unit and diethylamine (B46881). Key precursors for this approach include 4-bromo-2-fluorobenzaldehyde (B134337) and 4-bromo-2-fluorobenzyl halides.
Reductive Amination Strategies for Benzylamine (B48309) Formation
Reductive amination is a highly effective and widely used method for the formation of amines from carbonyl compounds. pearson.com In the context of synthesizing this compound, this strategy involves the reaction of 4-bromo-2-fluorobenzaldehyde with diethylamine to form an intermediate iminium ion, which is then reduced in situ to the target tertiary amine.
The choice of reducing agent is crucial for the efficiency and selectivity of the reaction. Mild reducing agents are preferred to avoid the reduction of the aldehyde starting material before iminium ion formation.
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This reagent is particularly well-suited for the reductive amination of aldehydes. thieme-connect.de It is less reactive towards the aldehyde compared to the iminium ion, minimizing side reactions. The reaction is typically performed in aprotic solvents like dichloroethane (DCE) or tetrahydrofuran (B95107) (THF).
Sodium Borohydride (B1222165) (NaBH₄): While a more powerful reducing agent, NaBH₄ can be effectively used, often in protic solvents like methanol (B129727) or ethanol. reddit.comorientjchem.org The reaction conditions, such as pH and temperature, must be carefully controlled. The addition of an acid catalyst, such as benzoic acid or a cation exchange resin, can facilitate iminium ion formation and improve yields. scielo.org.mxorientjchem.org
Catalytic Hydrogenation: This method involves the use of H₂ gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C) or Platinum. It is considered a green method as it avoids stoichiometric inorganic hydrides. pearson.com
Below is a table summarizing various conditions for reductive amination applicable to the synthesis of the target compound.
| Precursor | Amine | Reducing Agent/System | Solvent | Conditions | Yield |
| 4-Bromo-2-fluorobenzaldehyde | Diethylamine | NaBH(OAc)₃ | Dichloroethane (DCE) | Room Temp, 12-24h | High |
| 4-Bromo-2-fluorobenzaldehyde | Diethylamine | NaBH₄ / Acetic Acid | Methanol | 0°C to Room Temp, 2-6h | Good-High |
| 4-Bromo-2-fluorobenzaldehyde | Diethylamine | H₂ (1 atm), Pd/C | Ethanol | Room Temp, 8-16h | High |
| 4-Bromo-2-fluorobenzaldehyde | Diethylamine | NaBH₄ / Cation Exchange Resin | THF | Room Temp, <1h | High scielo.org.mx |
Table is illustrative, based on standard procedures for reductive amination.
Halogenation Techniques for Bromine and Fluorine Incorporation
The synthesis of the key precursor, 4-bromo-2-fluorobenzaldehyde or its derivatives, requires precise control over the halogenation of the aromatic ring. Typically, the synthesis begins with a commercially available, simpler aromatic compound.
One common route starts with 2-fluorotoluene (B1218778). The methyl group acts as a director for electrophilic aromatic substitution. Bromination of 2-fluorotoluene using bromine (Br₂) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr₃) will direct the bromine to the positions ortho and para to the activating methyl group. gmu.edulibretexts.org Due to steric hindrance from the fluorine atom at position 2, the para-substituted product, 4-bromo-2-fluorotoluene (B1265965), is generally favored. Subsequent benzylic bromination of 4-bromo-2-fluorotoluene using N-bromosuccinimide (NBS) and a radical initiator yields 4-bromo-2-fluorobenzyl bromide. google.com Alternatively, oxidation of the methyl group would yield 4-bromo-2-fluorobenzaldehyde.
Another powerful method for introducing halogens is the Sandmeyer reaction , which converts an aryl amine into an aryl halide via a diazonium salt intermediate. wikipedia.orgnih.govorganic-chemistry.org For instance, starting from 3-bromo-5-fluoroaniline, diazotization with nitrous acid (generated from NaNO₂ and a strong acid) followed by a Sandmeyer-type reaction could introduce a formyl group or a hydroxymethyl group, which can then be converted to the desired precursor. The Sandmeyer reaction is particularly useful for creating substitution patterns that are not easily accessible through direct electrophilic substitution. nih.govgoogle.com
Palladium-Catalyzed Cross-Coupling Approaches to Aryl-Alkyl Amine Linkages
Palladium-catalyzed cross-coupling reactions offer a powerful alternative for forming the C-N bond, particularly the Buchwald-Hartwig amination . wikipedia.org This reaction couples an amine with an aryl halide or, in this case, a benzyl halide. The synthesis of this compound can be achieved by coupling 4-bromo-2-fluorobenzyl bromide with diethylamine. sigmaaldrich.comchemicalbook.com
This transformation requires a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is critical and has evolved over time to include bulky, electron-rich phosphines that promote efficient catalytic turnover.
Key Components of the Buchwald-Hartwig Amination for this Synthesis:
Palladium Precatalyst: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).
Ligand: Sterically hindered and electron-rich phosphine ligands such as XPhos, SPhos, or bulky biarylphosphines are often employed to facilitate both oxidative addition and reductive elimination steps of the catalytic cycle. For some substrates, bidentate phosphine ligands like DPPF have also proven effective. wikipedia.org
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can also be used.
Solvent: Anhydrous, aprotic polar solvents like toluene (B28343) or dioxane are typically used.
A representative reaction is shown below:
Figure 1: Buchwald-Hartwig amination approach.
| Substrate | Amine | Catalyst/Ligand System | Base | Solvent | Temperature |
| 4-Bromo-2-fluorobenzyl bromide | Diethylamine | Pd₂(dba)₃ / XPhos | NaOt-Bu | Toluene | 80-110 °C |
| 4-Bromo-2-fluorobenzyl bromide | Diethylamine | Pd(OAc)₂ / SPhos | Cs₂CO₃ | Dioxane | 100 °C |
Table is illustrative, based on general Buchwald-Hartwig amination protocols.
Microwave-Assisted and Photochemical Synthesis Enhancements
Modern synthetic chemistry increasingly employs alternative energy sources to accelerate reactions, improve yields, and enhance energy efficiency.
Microwave-Assisted Synthesis: Microwave irradiation can dramatically reduce reaction times for many organic transformations, including reductive aminations and palladium-catalyzed couplings. thieme-connect.de The rapid, uniform heating provided by microwaves can accelerate the rate-limiting steps in these reactions. For instance, a reductive amination that might take several hours under conventional heating can often be completed in a matter of minutes in a microwave reactor. harvard.edumdpi.comnih.gov This technique is particularly valuable for high-throughput synthesis and library generation. Reports have shown that reductive aminations of ketones and aldehydes with anilines and other amines are significantly enhanced by microwave technology, leading to high yields in shorter times. thieme-connect.deharvard.edu
Photochemical Synthesis: Visible-light photoredox catalysis has emerged as a powerful tool for forming C-N bonds under mild conditions. virginia.edu This methodology uses a photocatalyst that, upon absorbing light, can initiate single-electron transfer (SET) processes to generate radical intermediates. nih.gov For the synthesis of the target compound, a photoredox-catalyzed approach could involve the coupling of a benzylic radical (generated from 4-bromo-2-fluorotoluene) with an amine-derived radical or the direct coupling of benzylamines. researchgate.netacs.org These reactions often proceed at room temperature, offering excellent functional group tolerance and providing an alternative to traditional thermal methods. researchgate.net
Green Chemistry Principles in Synthesis Optimization
The principles of green chemistry aim to reduce the environmental impact of chemical processes. Key goals include minimizing waste, avoiding hazardous solvents, and improving energy efficiency.
Solvent-Free and Aqueous Medium Reaction Development
A major focus of green chemistry is the replacement of volatile organic compounds (VOCs) with more environmentally benign alternatives, such as water, or eliminating the solvent altogether.
Aqueous Medium Reactions: Performing organic reactions in water is highly desirable due to its low cost, non-flammability, and minimal environmental impact. While organic substrates are often poorly soluble in water, techniques such as the use of surfactants to create micelles can facilitate reactions like reductive amination. organic-chemistry.org Research has demonstrated successful reductive aminations of various aldehydes in aqueous media using reagents like zinc powder or specialized nickel catalysts, providing a green alternative to methods requiring chlorinated or flammable solvents. nih.govnih.govacs.org Electrocatalytic methods have also been developed that can proceed in neutral aqueous electrolytes with nitrite (B80452) as the nitrogen source. acs.org
Solvent-Free Reactions: Solvent-free, or "neat," conditions represent another significant advancement in green synthesis. These reactions are typically conducted by mixing the neat reactants, sometimes with a solid-supported catalyst. Often, this approach is combined with microwave irradiation or mechanochemical mixing (ball milling) to ensure efficient reaction. mdpi.com Reductive aminations have been successfully performed under solvent-free conditions using sodium borohydride activated by a solid acid like boric acid or a cation exchange resin. organic-chemistry.org This approach simplifies workup procedures, reduces waste, and lowers costs associated with solvent purchase and disposal.
Process Intensification and Scalability in Laboratory Synthesis
Process intensification aims to develop smaller, safer, and more energy-efficient chemical processes. In the laboratory-scale synthesis of this compound, continuous flow chemistry presents a significant opportunity for process intensification and improved scalability.
Continuous flow reactors, such as microreactors or packed-bed reactors, offer several advantages over traditional batch processing. These include superior heat and mass transfer, which allows for better control over reaction parameters and can lead to higher yields and selectivities. The small internal volume of these reactors also enhances safety, particularly when dealing with highly reactive intermediates or exothermic reactions.
For the reductive amination of 4-bromo-2-fluorobenzaldehyde, a continuous flow setup would typically involve pumping a solution of the aldehyde, diethylamine, and a suitable solvent through a heated reactor containing a heterogeneous catalyst. The use of a packed-bed reactor with a solid-supported catalyst, such as palladium on carbon or a polymer-supported ruthenium catalyst, would simplify product purification by eliminating the need to separate a homogeneous catalyst from the reaction mixture.
The scalability of a continuous flow process is often more straightforward than for batch reactions. Increasing the production rate can be achieved by either extending the operating time of the reactor or by "scaling out" – running multiple reactors in parallel. This approach avoids the challenges often associated with scaling up batch reactors, such as maintaining efficient mixing and heat transfer.
Chemical Transformations and Derivatization Studies of 4 Bromo 2 Fluorophenyl Methyl Diethylamine
Reactivity of the Aryl Bromide Moiety
The 4-bromo-2-fluorophenyl group is a synthetically useful platform. The bromine atom serves as a versatile handle for various transformations, particularly for the formation of new carbon-carbon and carbon-heteroatom bonds. The electronic properties of the aromatic ring, influenced by the ortho-fluoro and para-bromo substituents, play a crucial role in its reactivity.
Nucleophilic aromatic substitution (SNAr) is a plausible, albeit challenging, pathway for the functionalization of [(4-Bromo-2-fluorophenyl)methyl]diethylamine. In SNAr reactions, a potent nucleophile displaces a leaving group on an aromatic ring. For this reaction to proceed, the ring must be "activated" by the presence of strong electron-withdrawing groups, typically positioned ortho or para to the leaving group. libretexts.org
In the case of the target molecule, both fluorine and bromine are potential leaving groups. While fluorine is highly electronegative, making the carbon it is attached to electrophilic, the C-F bond is very strong. Conversely, the C-Br bond is weaker, making bromide a better leaving group. The reaction is facilitated by the stabilization of the negative charge in the intermediate Meisenheimer complex. The fluorine atom at the ortho position can provide some stabilization for an attack at the C-Br position. libretexts.org However, SNAr reactions on aryl bromides generally require harsh conditions or potent nucleophiles unless the ring is exceptionally electron-deficient. nih.gov
Table 1: Hypothetical Nucleophilic Aromatic Substitution Reactions
| Nucleophile | Reagent Example | Potential Product |
|---|---|---|
| Methoxide | Sodium Methoxide (NaOMe) | {4-Methoxy-2-fluorophenyl)methyl]diethylamine |
| Amine | Ammonia (NH₃) | {4-Amino-2-fluorophenyl)methyl]diethylamine |
The bromine atom on the aromatic ring is an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions. These reactions are among the most powerful tools in modern organic synthesis for forming carbon-carbon bonds under relatively mild conditions. researchgate.netlibretexts.org
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. libretexts.orgnobelprize.org This method is widely used to form biaryl structures. nih.gov this compound can be readily coupled with various aryl or vinyl boronic acids to introduce new substituents at the C4 position. researchgate.netmdpi.com
Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is catalyzed by palladium complexes and requires a base. rsc.orglibretexts.org The aryl bromide of the title compound can react with alkenes like acrylates, styrenes, or other vinyl compounds to append unsaturated side chains. mdpi.com
Sonogashira Coupling: The Sonogashira coupling is a reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to aryl alkynes. researchgate.net The reaction is typically carried out under mild conditions with an amine base, which can sometimes serve as the solvent. wikipedia.orgucsb.edu
Table 2: Examples of Metal-Catalyzed Cross-Coupling Reactions
| Reaction Type | Coupling Partner | Catalyst System (Example) | Product Structure |
|---|---|---|---|
| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | {2-Fluoro-[1,1'-biphenyl]-4-yl)methyl]diethylamine |
| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | Diethyl{2-fluoro-4-[(E)-2-phenylethenyl]phenyl}methyl)amine |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂, CuI, Et₃N | Diethyl{[2-fluoro-4-(phenylethynyl)phenyl]methyl}amine |
Direct arylation, a subset of C-H activation/functionalization reactions, offers an alternative strategy for forming biaryl bonds. Instead of pre-functionalizing both coupling partners (as in Suzuki coupling), this method couples an aryl halide with a C-H bond of another aromatic compound. While synthetically attractive, controlling the site-selectivity (regioselectivity) can be a challenge. For fluoroarenes, C-H activation is often directed to the position ortho to the fluorine atom. nih.gov In the context of this compound, a palladium-catalyzed reaction with an arene like benzene (B151609) could potentially functionalize the C-H bond at the C3 or C5 position of the phenyl ring.
Functionalization of the Diethylamine (B46881) Nitrogen
The nitrogen atom of the diethylamine group is a nucleophilic and basic center, making it amenable to a range of chemical modifications.
Alkylation: As a tertiary amine, the nitrogen atom can act as a nucleophile and react with alkyl halides. However, this reaction leads to the formation of a quaternary ammonium (B1175870) salt, a process discussed in the next section.
Acylation: Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or anhydride. For tertiary amines like this compound, direct acylation to form an amide is not possible as there are no N-H bonds to be replaced. However, tertiary benzylamines can sometimes undergo dealkylation when treated with acyl halides, although this is often a side reaction rather than a primary synthetic route. youtube.com A more relevant transformation is the reaction with reagents that target the amine's basicity or nucleophilicity in other ways.
Quaternization: Quaternization is the process of converting a tertiary amine into a quaternary ammonium salt by reaction with an alkylating agent. researchgate.netresearchgate.net The nitrogen atom attacks the electrophilic carbon of an alkyl halide (e.g., methyl iodide, ethyl bromide), forming a new C-N bond and resulting in a positively charged ammonium species with the halide as the counter-ion. wikipedia.org This transformation alters the molecule's solubility and electronic properties significantly.
Amine Oxide Formation: Tertiary amines can be oxidized to form N-oxides (amine oxides). organic-chemistry.orgacs.org This is typically achieved using oxidizing agents such as hydrogen peroxide (H₂O₂), peroxy acids (like m-CPBA), or Oxone. organic-chemistry.org The resulting N-oxide introduces a highly polar N⁺-O⁻ bond, which can act as a hydrogen bond acceptor and changes the steric and electronic profile of the amine group. google.comnih.gov
Table 3: Functionalization of the Diethylamine Group
| Reaction Type | Reagent (Example) | Product Name |
|---|---|---|
| Quaternization | Methyl Iodide (CH₃I) | 1-[(4-Bromo-2-fluorophenyl)methyl]-1,1-diethylazanium iodide |
| Amine Oxide Formation | Hydrogen Peroxide (H₂O₂) | {this compound} oxide |
Derivatization for Spectroscopic Tagging
The introduction of spectroscopic tags onto a molecule is a crucial technique for its detection and quantification in various analytical methods. For this compound, the tertiary amine functionality provides a key site for such derivatization.
One common strategy involves the quaternization of the tertiary amine with a reagent that contains a chromophoric or fluorophoric group. This not only introduces a spectroscopic handle but can also alter the polarity and chromatographic behavior of the molecule. For instance, reaction with a fluorescent alkyl halide, such as 4-(bromomethyl)-7-methoxycoumarin, would yield a highly fluorescent quaternary ammonium salt. This derivative could then be readily detected using fluorescence spectroscopy, a highly sensitive analytical technique.
Another approach for spectroscopic tagging involves the modification of the aromatic ring. While the existing bromo and fluoro substituents influence the spectroscopic properties of the parent compound, further functionalization can enhance detectability. For example, a palladium-catalyzed cross-coupling reaction, such as a Suzuki or Sonogashira coupling at the bromine-bearing carbon, could be employed to introduce a larger conjugated system. Coupling with a boronic acid or an alkyne containing a dansyl or nitrobenzofurazan (NBD) moiety would significantly shift the absorption and emission maxima to longer wavelengths, facilitating detection in complex matrices.
Table 1: Potential Spectroscopic Tags for this compound
| Derivatization Strategy | Reagent Example | Spectroscopic Tag | Expected Analytical Benefit |
| Quaternization of the amine | 4-(Bromomethyl)-7-methoxycoumarin | Coumarin | High fluorescence quantum yield |
| Suzuki Coupling | Dansylboronic acid | Dansyl | Long-wavelength fluorescence |
| Sonogashira Coupling | NBD-alkyne | Nitrobenzofurazan (NBD) | Strong UV-Vis absorption |
Modifications at the Methylene (B1212753) Bridge
The methylene bridge connecting the aromatic ring and the diethylamino group is another site for chemical modification, offering pathways to novel derivatives with potentially altered biological or chemical properties.
Alpha-functionalization of the methylene bridge in N-benzylamines can be achieved through various methods, often involving deprotonation at the benzylic position followed by reaction with an electrophile. The presence of the electron-withdrawing fluorine atom on the aromatic ring can enhance the acidity of the benzylic protons, facilitating their removal by a strong base such as an organolithium reagent (e.g., n-butyllithium). The resulting carbanion can then react with a range of electrophiles.
For example, reaction with an alkyl halide would introduce an alkyl group at the alpha position, leading to a more sterically hindered amine. Quenching the carbanion with a carbonyl compound, such as an aldehyde or ketone, would result in the formation of a β-amino alcohol. These reactions expand the structural diversity of derivatives that can be synthesized from the parent compound.
Table 2: Examples of Alpha-Functionalization Reactions
| Electrophile | Product Type | Potential Application |
| Methyl iodide | α-Methylated amine | Altered steric and electronic properties |
| Benzaldehyde | β-Amino alcohol | Chiral ligand synthesis, pharmaceutical intermediate |
| Carbon dioxide | α-Amino acid | Synthesis of peptidomimetics |
The methylene bridge can also be subjected to oxidation and reduction reactions. Oxidation of the benzylic C-N bond can lead to the formation of the corresponding benzamide. Reagents such as potassium permanganate (B83412) or chromium-based oxidants can effect this transformation. The resulting N,N-diethyl-4-bromo-2-fluorobenzamide would have significantly different chemical properties compared to the parent amine.
Regioselectivity and Stereoselectivity in Derivatization
The regioselectivity and stereoselectivity of derivatization reactions are critical considerations, particularly when aiming to synthesize specific isomers with defined biological activities or chemical properties.
In the context of this compound, regioselectivity is primarily a concern in reactions involving the aromatic ring. The fluorine atom at the 2-position and the bromine atom at the 4-position direct incoming electrophiles to specific positions. The ortho-fluoro group is a weak ortho, para-director, while the para-bromo group is also an ortho, para-director (directing to its ortho positions). Electrophilic aromatic substitution, such as nitration or halogenation, would likely occur at the positions activated by these substituents, with the precise outcome depending on the reaction conditions and the nature of the electrophile.
Stereoselectivity becomes important in reactions that create a new chiral center. For instance, the alpha-functionalization of the methylene bridge, as discussed previously, generates a new stereocenter if the introduced substituent is different from the existing hydrogen atom. To control the stereochemistry of this new center, a chiral auxiliary or a chiral catalyst would be required. For example, deprotonation with a chiral lithium amide base followed by reaction with an electrophile could lead to the preferential formation of one enantiomer of the α-substituted product. Similarly, the reduction of an iminium ion intermediate formed during certain reactions could be rendered stereoselective by using a chiral reducing agent.
The development of stereoselective methods for the derivatization of this compound would be highly valuable for the synthesis of enantiomerically pure compounds for applications in medicinal chemistry and materials science.
Mechanistic Organic Chemistry of Reactions Involving 4 Bromo 2 Fluorophenyl Methyl Diethylamine
Detailed Reaction Mechanism Elucidation for Synthesis and Derivatization
The synthesis of [(4-Bromo-2-fluorophenyl)methyl]diethylamine and its subsequent derivatization can be understood through the lens of nucleophilic substitution and potential catalytic cross-coupling reactions. A plausible synthetic route involves the reaction of 4-bromo-2-fluorobenzyl halide (e.g., bromide or chloride) with diethylamine (B46881). This is a classic example of a nucleophilic substitution reaction.
The derivatization of this compound would likely focus on the reactivity of the bromo-substituted aromatic ring, for instance, through palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille reactions. These reactions would allow for the formation of a new carbon-carbon bond at the position of the bromine atom.
In a hypothetical Suzuki cross-coupling reaction involving this compound and an arylboronic acid, the catalytic cycle would involve a palladium(0) species. The key steps are oxidative addition, transmetalation, and reductive elimination.
The transition state of the oxidative addition step, where the C-Br bond is broken, is of particular interest. Computational studies on similar aryl halides suggest a three-centered transition state involving the palladium atom and the carbon and bromine atoms of the aromatic ring. The energy of this transition state would be influenced by the electronic nature of the substituents on the aromatic ring.
Table 1: Hypothetical Activation Energies for Oxidative Addition in a Suzuki Coupling Reaction
| Catalyst System | Solvent | Calculated Activation Energy (kcal/mol) |
| Pd(PPh₃)₄ | Toluene (B28343) | 15.2 |
| Pd(dppf)Cl₂ | Dioxane | 13.8 |
| Pd₂(dba)₃ / SPhos | THF | 12.5 |
Note: The data in this table is hypothetical and for illustrative purposes only, based on typical values for similar aryl bromides.
The primary intermediate in the synthesis of this compound via nucleophilic substitution is the transition state complex leading to the final product. Depending on the specific reaction conditions, the mechanism could proceed through either an S(_N)1 or S(_N)2 pathway. Given that the substrate is a primary benzylic halide, an S(_N)2 mechanism is more likely, involving a backside attack by the diethylamine nucleophile on the benzylic carbon.
In derivatization reactions, such as the aforementioned Suzuki coupling, distinct organopalladium intermediates are formed. After the initial oxidative addition of the aryl bromide to the Pd(0) catalyst, an arylpalladium(II) bromide intermediate is generated. This species can be characterized by techniques such as ³¹P NMR spectroscopy if phosphine (B1218219) ligands are used. The subsequent transmetalation step with the boronic acid derivative would lead to a diarylpalladium(II) intermediate before the final reductive elimination step yields the coupled product and regenerates the Pd(0) catalyst.
Influence of Halogen Substituents on Aromatic Reactivity
The presence of both bromine and fluorine on the phenyl ring significantly influences the reactivity of this compound. These halogens exert both electronic and steric effects.
Fluorine is more electronegative than bromine, resulting in a stronger inductive withdrawal. Conversely, the smaller size of the 2p orbital of fluorine allows for better orbital overlap with the carbon 2p orbitals of the benzene (B151609) ring, leading to a more significant mesomeric effect compared to the larger 4p orbital of bromine. This interplay of opposing effects modulates the electron density of the aromatic ring and influences its reactivity in reactions such as nucleophilic aromatic substitution or metal-catalyzed coupling.
Table 2: Hammett Constants for Halogen Substituents
| Substituent | σ(_p) | σ(_m) |
| -F | 0.06 | 0.34 |
| -Br | 0.23 | 0.39 |
Note: These are standard Hammett constants and illustrate the electron-withdrawing nature of these substituents.
The fluorine atom at the ortho position relative to the benzylic group can introduce steric hindrance. This can influence the approach of reagents to the benzylic carbon and the adjacent aromatic carbon. For instance, in a nucleophilic substitution reaction at the benzylic carbon, the ortho-fluorine is unlikely to pose significant steric hindrance to the incoming nucleophile.
However, in reactions involving the aromatic ring, such as ortho-lithiation, the fluorine atom could direct the metalation to the adjacent position. The steric bulk of the diethylaminomethyl group would also play a role in directing incoming reagents to the less hindered positions on the aromatic ring.
Kinetic and Thermodynamic Aspects of Transformations
The kinetics of the synthesis of this compound would likely follow second-order kinetics, consistent with an S(_N)2 mechanism. The rate of the reaction would be dependent on the concentrations of both the 4-bromo-2-fluorobenzyl halide and diethylamine.
Table 3: Hypothetical Thermodynamic Data for the Synthesis Reaction
| Parameter | Value |
| ΔH° (kcal/mol) | -25 |
| ΔS° (cal/mol·K) | -10 |
| ΔG° at 298 K (kcal/mol) | -22 |
Note: This data is hypothetical and serves to illustrate the expected thermodynamic favorability of the nucleophilic substitution reaction.
Solvent Effects on Reaction Mechanisms and Rates
The reactivity of this compound, a substituted benzylamine (B48309), is profoundly influenced by the choice of solvent. This is primarily due to the potential for the reaction to proceed through different mechanistic pathways, such as bimolecular nucleophilic substitution (SN2) or unimolecular (SN1) routes, each of which is favored by different solvent properties. The polarity of the solvent, often quantified by its dielectric constant, and its ability to form hydrogen bonds (proticity) are key determinants of the prevailing reaction mechanism.
Influence of Solvent Polarity and Dielectric Constant
The rate of nucleophilic substitution reactions involving benzyl (B1604629) halides and amines, a reaction class analogous to transformations of this compound, generally increases with the polarity of the solvent. This is because the transition states in these reactions are often more polar than the reactants. A more polar solvent can better stabilize this charge separation in the transition state, thus lowering the activation energy and accelerating the reaction.
For instance, in reactions that proceed via an SN2-like mechanism, where a nucleophile attacks the electrophilic carbon center, the transition state involves a partial negative charge on the incoming nucleophile and the leaving group, and a partial positive charge on the carbon atom. Polar solvents can stabilize this charge distribution.
Consider a hypothetical nucleophilic substitution reaction of a precursor to this compound, such as 4-bromo-2-fluorobenzyl bromide, with diethylamine. The rate of this reaction would be expected to vary significantly with the dielectric constant of the solvent.
| Solvent | Dielectric Constant (ε) at 298 K | Predicted Relative Rate |
| n-Hexane | 1.88 | Very Slow |
| Diethyl Ether | 4.34 | Slow |
| Acetone | 20.7 | Moderate |
| Ethanol | 24.5 | Fast |
| Methanol (B129727) | 32.7 | Faster |
| Dimethylformamide (DMF) | 36.7 | Very Fast |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Very Fast |
| Acetonitrile | 37.5 | Very Fast |
| Water | 80.1 | Fastest (potential for SN1) |
This table presents a qualitative prediction of relative reaction rates based on general principles of solvent effects on nucleophilic substitution reactions. Actual experimental data for this compound is not publicly available.
The Role of Protic and Aprotic Solvents
The ability of a solvent to act as a hydrogen bond donor (protic) or not (aprotic) is crucial in determining the reaction pathway.
Polar protic solvents , such as water, alcohols (methanol, ethanol), and carboxylic acids, are capable of forming strong hydrogen bonds. In the context of reactions involving this compound, these solvents can have a dual effect. In an SN2 reaction, polar protic solvents can solvate the amine nucleophile through hydrogen bonding, creating a "solvent cage" around it. This stabilization of the nucleophile in its ground state increases the activation energy required for it to attack the electrophile, thereby slowing down the SN2 reaction.
Conversely, polar protic solvents are highly effective at stabilizing carbocation intermediates, which are characteristic of the SN1 mechanism. The lone pairs on the oxygen or nitrogen atoms of the solvent can solvate the positively charged carbon, and the partially positive hydrogens can solvate the leaving group anion. Therefore, in a polar protic solvent, a reaction of a precursor to this compound might be pushed towards an SN1 pathway, especially if the carbocation intermediate is sufficiently stable.
Polar aprotic solvents , such as acetone, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile, possess significant dipole moments but lack O-H or N-H bonds. These solvents are excellent at solvating cations through dipole-ion interactions but are less effective at solvating anions because their positive dipoles are sterically shielded. In an SN2 reaction, this leaves the amine nucleophile relatively "naked" and more reactive, leading to a significant rate enhancement compared to protic solvents.
The following table summarizes the expected influence of different solvent types on the dominant reaction mechanism for a hypothetical reaction involving a precursor to this compound.
| Solvent Type | Characteristics | Effect on SN1 Mechanism | Effect on SN2 Mechanism |
| Polar Protic | High dielectric constant, H-bond donor | Favored (stabilizes carbocation and leaving group) | Disfavored (solvates and stabilizes the nucleophile) |
| Polar Aprotic | High dielectric constant, no H-bond donor | Disfavored (less effective at stabilizing carbocations) | Favored (solvates cation, leaves nucleophile "naked" and reactive) |
| Nonpolar | Low dielectric constant | Highly Disfavored (cannot stabilize charged intermediates) | Very Slow (reactants may have low solubility) |
Detailed Research Findings
Furthermore, Hammett plot analyses for the solvolysis of substituted benzyl chlorides in aqueous solutions have demonstrated how electronic effects of substituents on the benzene ring influence the reaction mechanism. Electron-withdrawing groups, such as the bromo and fluoro substituents in the case of this compound, can influence the stability of potential carbocation intermediates and the electrophilicity of the benzylic carbon, thereby affecting the delicate balance between SN1 and SN2 pathways in different solvents. The presence of these halogen substituents would generally disfavor an SN1 mechanism by destabilizing a potential carbocation, making an SN2 pathway more likely, especially in polar aprotic solvents.
Computational and Theoretical Chemical Investigations of 4 Bromo 2 Fluorophenyl Methyl Diethylamine
Conformational Analysis and Molecular Dynamics Simulations
While quantum calculations often focus on a static, minimum-energy structure, molecules are dynamic entities that can rotate and flex. Conformational analysis and molecular dynamics simulations explore this dynamic behavior.
[(4-Bromo-2-fluorophenyl)methyl]diethylamine possesses several rotatable single bonds, particularly the C-C bond connecting the phenyl ring to the methylene (B1212753) group and the C-N bonds of the diethylamine (B46881) moiety. Rotation around these bonds leads to different spatial arrangements, or conformations, each with a distinct potential energy.
Energy landscape mapping involves systematically rotating these bonds and calculating the energy of each resulting conformation. This process identifies:
Global Minimum: The most stable, lowest-energy conformation.
Local Minima: Other stable, but slightly higher-energy, conformations.
Transition States: The highest-energy points on the rotational pathway between minima.
This map is crucial for understanding which conformations are most likely to be populated at a given temperature and how the molecule might change its shape.
The energy difference between a stable conformation (a minimum) and a transition state is known as the rotational barrier. This barrier determines the rate at which the molecule can convert between different conformations. A high barrier indicates a slow process, while a low barrier suggests rapid interconversion.
Molecular Dynamics (MD) simulations can provide a more detailed view of these dynamic processes. nih.gov By simulating the motion of atoms over time, MD can model how this compound behaves in a solution or at a specific temperature. bohrium.com These simulations can reveal preferred conformational states, the timescale of conformational changes, and how the molecule interacts with its environment.
Table 2: Key Rotatable Bonds for Conformational Analysis
| Bond | Description | Expected Dynamic Process |
| Ar-CH2 | Phenyl ring to methylene carbon | Rotation of the entire diethylaminomethyl group relative to the phenyl ring. |
| CH2-N | Methylene carbon to nitrogen | Rotation influencing the orientation of the diethylamino group. |
| N-CH2CH3 | Nitrogen to ethyl group carbons | Rotation of the ethyl groups, leading to multiple staggered conformations. |
Prediction of Spectroscopic Parameters (Beyond Identification)
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions
No specific theoretical predictions for the ¹H and ¹³C NMR chemical shifts of this compound were found in the surveyed literature. Such predictions would typically be carried out using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. The results would be presented in a tabular format comparing predicted shifts to experimental values if available.
Vibrational Spectroscopy (IR, Raman) Frequency Assignments
Detailed theoretical assignments of the IR and Raman vibrational frequencies for this compound are not available. A computational study would involve geometry optimization followed by frequency calculations. The resulting vibrational modes would be assigned to specific molecular motions (e.g., C-H stretching, C-Br stretching, aromatic ring vibrations) and their theoretical frequencies and intensities would be tabulated.
Molecular Electrostatic Potential (MEP) and Fukui Function Analysis
No MEP or Fukui function analyses for this compound have been published. An MEP analysis would visualize the electron density distribution to predict sites for electrophilic and nucleophilic attack. Fukui function analysis would provide more quantitative information on the local reactivity of different atomic sites within the molecule.
Non-Covalent Interaction (NCI) Analysis
There are no NCI analyses available for this compound. This type of analysis is used to identify and visualize non-covalent interactions, such as van der Waals forces and hydrogen bonds, which are crucial for understanding the molecule's behavior in condensed phases and its interactions with other molecules.
Advanced Analytical and Spectroscopic Characterization of 4 Bromo 2 Fluorophenyl Methyl Diethylamine and Its Analogues
High-Resolution Mass Spectrometry for Structural Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the precise mass determination and structural elucidation of organic molecules. For [(4-Bromo-2-fluorophenyl)methyl]diethylamine, HRMS would provide unambiguous confirmation of its elemental composition and offer insights into its structure through fragmentation analysis.
Fragmentation Pattern Elucidation
The mass spectrum of this compound is expected to exhibit characteristic fragmentation patterns typical of N-benzylamines. The primary fragmentation pathway for many benzylamines involves cleavage of the C-C bond adjacent to the nitrogen atom (α-cleavage), leading to the formation of a stable immonium ion.
Upon ionization, the molecular ion of this compound would likely undergo fragmentation as depicted in the table below. The most prominent fragmentation is anticipated to be the loss of a hydrogen atom from the benzylic position or an ethyl group from the diethylamino moiety. Another significant fragmentation pathway for benzylamines is the cleavage of the benzyl-nitrogen bond, which would result in the formation of the 4-bromo-2-fluorobenzyl cation.
Predicted Fragmentation Pattern for this compound
| Fragment Ion | Predicted m/z | Proposed Structure |
|---|---|---|
| [M]+• | 275.05/277.05 | [(C11H15BrFN)]+• |
| [M-H]+ | 274.04/276.04 | [(C11H14BrFN)]+ |
| [M-CH3]+ | 260.03/262.03 | [(C10H12BrFN)]+ |
| [M-C2H5]+ | 246.01/248.01 | [(C9H10BrFN)]+ |
| [4-bromo-2-fluorobenzyl]+ | 187.96/189.96 | [(C7H5BrF)]+ |
| [diethyliminium]+ | 72.08 | [(C4H10N)]+ |
Isotopic Abundance Analysis
A key feature in the mass spectrum of a bromine-containing compound is the presence of a characteristic isotopic pattern. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal abundance (approximately 50.7% and 49.3%, respectively). researchgate.netyoutube.comustc.edu.cnscience.govchemicalbook.com This results in two peaks of almost equal intensity for any bromine-containing fragment, separated by two mass-to-charge units (m/z). This "M" and "M+2" pattern provides a clear signature for the presence of a bromine atom in the molecule and its fragments. The high-resolution mass spectrum would allow for the precise mass measurement of these isotopic peaks, further confirming the elemental composition.
Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the detailed molecular structure of organic compounds in solution and the solid state. For this compound, a combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments would be essential for unambiguous assignment of all proton and carbon signals.
Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C1 | - | ~135-140 |
| C2 (C-F) | - | ~158-162 (d, ¹JCF ≈ 240-250 Hz) |
| C3 | ~7.3-7.4 (dd) | ~115-118 (d, ²JCF ≈ 20-25 Hz) |
| C4 (C-Br) | - | ~120-123 |
| C5 | ~7.1-7.2 (dd) | ~130-133 |
| C6 | ~7.4-7.5 (t) | ~128-131 (d, ³JCF ≈ 3-5 Hz) |
| CH₂ (benzyl) | ~3.6-3.8 (s) | ~52-55 |
| CH₂ (ethyl) | ~2.5-2.7 (q) | ~47-50 |
| CH₃ (ethyl) | ~1.0-1.2 (t) | ~11-13 |
Note: Predicted chemical shifts and coupling constants are based on data from analogous compounds such as N,N-dimethylbenzylamine, 2-fluorobenzylamine, and 4-bromobenzylamine. 'd' denotes a doublet and 't' a triplet.
2D NMR Techniques (COSY, HSQC, HMBC, NOESY)
Two-dimensional NMR techniques are crucial for establishing connectivity between atoms within a molecule.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show a correlation between the methyl and methylene (B1212753) protons of the diethylamino group, confirming the ethyl fragment. It would also show correlations between the adjacent aromatic protons, aiding in their assignment.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). Each proton signal would be correlated to the carbon signal of the atom it is attached to, allowing for the unambiguous assignment of the carbon spectrum based on the proton assignments.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (typically 2-3 bonds) correlations between protons and carbons. For instance, the benzylic methylene protons would show correlations to the aromatic carbons (C1, C2, and C6) and the ethyl carbons, confirming the connectivity of the benzyl (B1604629) and diethylamino groups.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, providing information about the molecule's conformation. For the target compound, NOESY could show correlations between the benzylic protons and the protons of the ethyl groups, as well as with the aromatic proton at position 6, giving insights into the preferred spatial arrangement of the substituents.
Solid-State NMR for Polymorph Characterization
Solid-state NMR (ssNMR) is a powerful, non-destructive technique for characterizing the structure and dynamics of solid materials. nih.gov It is particularly valuable for studying polymorphism, where a compound can exist in multiple crystalline forms with different physical properties. For this compound, ssNMR could be used to identify and differentiate between potential polymorphs, which may arise during crystallization. Different polymorphs would exhibit distinct ¹³C and ¹⁵N chemical shifts due to differences in their crystal packing and molecular conformations. nih.gov
X-ray Crystallography for Absolute Structure Determination
Based on the analysis of a structurally related compound, 4-Bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol, which also contains the 4-bromo-2-fluorophenyl moiety, certain predictions can be made about the crystal structure of the target compound. mdpi.com The presence of the bulky diethylamino group and the halogen atoms will influence the molecular packing in the crystal lattice. It is expected that intermolecular interactions, such as C-H···F and C-H···Br hydrogen bonds, may play a role in stabilizing the crystal structure.
Predicted Crystallographic Data for this compound
| Parameter | Predicted Value/System |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Space Group | P2₁/c or Pbca (common for organic molecules) |
| Z (molecules per unit cell) | 4 |
| Key Torsion Angle (C(aryl)-C(benzyl)-N-C(ethyl)) | Expected to be in a staggered conformation to minimize steric hindrance. |
Single-Crystal X-ray Diffraction Studies
Single-crystal X-ray diffraction (SCXRD) stands as a definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mdpi.com While a specific crystal structure for this compound is not publicly available, analysis of related structures provides insight into its likely molecular conformation and crystal packing. For instance, studies on various substituted benzylamines reveal common structural motifs. researchgate.net
The crystal structure of an analogue, 4-bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol, was determined to be monoclinic. nih.govresearchgate.net It is anticipated that this compound would also crystallize in a common space group, with the asymmetric unit containing one or more molecules. The bond lengths and angles would be expected to fall within normal ranges, with the geometry around the nitrogen atom being tetrahedral. The dihedral angle between the phenyl ring and the diethylaminomethyl group would be a key conformational parameter.
Table 1: Representative Crystallographic Data for an Analogous Brominated Phenyl Compound nih.govresearchgate.net
| Parameter | Value |
| Empirical Formula | C₁₃H₉BrFNO |
| Formula Weight | 294.12 |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4820 (2) |
| b (Å) | 20.8088 (9) |
| c (Å) | 12.2189 (5) |
| β (°) | 94.570 (2) |
| Volume (ų) | 1135.97 (8) |
| Z | 4 |
| Calculated Density (Mg/m³) | 1.720 |
This data is for 4-bromo-2-[(E)-(4-fluorophenyl)iminomethyl]phenol and is presented as a predictive model for the type of data obtained from a single-crystal X-ray diffraction study.
Analysis of Intermolecular Interactions in Solid State
The solid-state packing of molecules is governed by a variety of intermolecular interactions, which can be elucidated from crystallographic data. nih.gov For this compound, the presence of halogen atoms (bromine and fluorine) and a tertiary amine functionality suggests the potential for several types of non-covalent interactions.
Advanced Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Analysis
Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy are powerful techniques for identifying the functional groups present in a molecule. sciencepublishinggroup.com The vibrational spectra of this compound would exhibit characteristic bands corresponding to its constituent parts.
The aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C-C stretching vibrations within the benzene (B151609) ring would appear in the 1600-1450 cm⁻¹ range. The presence of the bromine and fluorine substituents on the phenyl ring will influence the positions of these bands. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 650-550 cm⁻¹ region, while the C-F stretch would be found in the 1250-1000 cm⁻¹ range. researchgate.net
The diethylamino group will also give rise to characteristic vibrations. The C-N stretching of the tertiary amine is expected in the 1250-1020 cm⁻¹ region. The aliphatic C-H stretching vibrations of the ethyl groups will be observed around 2975-2850 cm⁻¹.
Table 2: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) |
| Aromatic C-H | Stretching | 3100-3000 |
| Aliphatic C-H (CH₃, CH₂) | Stretching | 2975-2850 |
| Aromatic C=C | Stretching | 1600-1450 |
| C-N (tertiary amine) | Stretching | 1250-1020 |
| C-F | Stretching | 1250-1000 |
| C-Br | Stretching | 650-550 |
These are predicted ranges based on typical values for these functional groups and may vary in the actual compound. researchgate.netnih.govnih.govjyoungpharm.org
Chiroptical Spectroscopy for Enantiomeric Purity (if chiral derivatives)
The parent molecule, this compound, is not chiral. However, if chiral derivatives were to be synthesized, for example by introducing a stereocenter in one of the ethyl groups or by resolving a chiral quaternary ammonium (B1175870) salt, chiroptical spectroscopy would be essential for determining the enantiomeric purity.
Techniques such as circular dichroism (CD) and optical rotatory dispersion (ORD) are used to study chiral molecules. These methods measure the differential absorption or rotation of left- and right-circularly polarized light. A non-racemic mixture of enantiomers would exhibit a characteristic CD spectrum and a non-zero optical rotation, the magnitude of which is proportional to the enantiomeric excess.
Chromatographic Method Development for Purity and Impurity Profiling
Chromatographic techniques are indispensable for assessing the purity of a compound and for identifying and quantifying any impurities. For a compound like this compound, reversed-phase high-performance liquid chromatography (RP-HPLC) would be a suitable method for purity and impurity profiling. mdpi.com
Method development would involve optimizing several parameters to achieve good separation between the main compound and any potential impurities, such as starting materials, by-products, or degradation products.
Table 3: Typical Starting Parameters for RP-HPLC Method Development
| Parameter | Typical Starting Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
These initial conditions would be systematically adjusted to optimize the resolution, peak shape, and analysis time. Validation of the developed method would then be performed to ensure its accuracy, precision, linearity, and robustness. Gas chromatography (GC) could also be employed, particularly for assessing volatile impurities.
Applications and Interactions in Chemical Systems Non Biological, Non Clinical
Utilization as a Synthetic Building Block in Complex Chemical Synthesis
There is no specific information available in the surveyed literature regarding the use of [(4-Bromo-2-fluorophenyl)methyl]diethylamine as a synthetic building block. While the structurally related compound, 4-bromo-2-fluoroaniline, is noted as a precursor in the synthesis of complex heterocyclic molecules like 1-(4-Bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one, which serves as an intermediate for biologically active compounds, no such specific pathways have been documented for the diethylamine (B46881) derivative researchgate.net.
Precursor in Heterocyclic Compound Synthesis
No research articles or patents were identified that describe the direct use of this compound as a precursor for the synthesis of heterocyclic compounds.
Role in Multi-Step Organic Synthesis Pathways
The role of this compound in specific multi-step organic synthesis pathways is not documented in the available scientific literature. General principles of multi-step synthesis involve the sequential transformation of functional groups, but specific examples involving this compound are absent youtube.comyoutube.commit.edu.
Coordination Chemistry and Ligand Design
No dedicated studies on the coordination chemistry or ligand design involving this compound were found. The broader class of benzylamine (B48309) derivatives can act as ligands for metals, forming complexes through the nitrogen atom and potentially the aromatic π-system nih.govrsc.org. However, specific research into the metal complexation or catalytic properties of complexes derived from this compound has not been published.
Metal Complexation Studies
There are no available studies detailing the complexation of this compound with any metal ions.
Catalytic Applications of Derived Metal Complexes
As no metal complexes of this compound have been reported, there is consequently no information on their potential catalytic applications.
Materials Science Applications
No literature was found that connects this compound to applications in materials science. While organofluorine compounds, in general, are utilized in creating advanced materials such as fluoropolymers and in optoelectronics, there are no specific examples or research that cite the use of this particular compound researchgate.netmdpi.comsemanticscholar.org. Similarly, while certain brominated heterocyclic compounds are investigated as precursors for photovoltaic materials, these are structurally distinct from the subject compound mdpi.com.
Incorporation into Polymeric Structures
The bromo- and fluoro-substituted aromatic moiety of this compound makes it a candidate for incorporation into polymeric structures. Halogenated aromatic compounds are utilized in polymer chemistry to impart specific properties such as thermal stability, flame retardancy, and modified electronic characteristics. The bromine and fluorine atoms can influence the reactivity of the aromatic ring and provide sites for further functionalization or cross-linking.
For instance, aromatic compounds containing bromine can be used as monomers or additives in the synthesis of flame-retardant polymers. The mechanism of flame retardancy often involves the release of halogen radicals upon heating, which can interrupt the radical chain reactions of combustion in the gas phase. Fluorine substitution, on the other hand, is known to enhance the thermal stability and chemical resistance of polymers due to the high strength of the carbon-fluorine bond.
While no specific studies detail the polymerization of this compound, analogous compounds are used in the synthesis of high-performance polymers. For example, bromo- and fluoro-containing aromatic compounds can be used in polycondensation reactions or as functional monomers in addition polymerization. The diethylamine group could also play a role, potentially acting as a catalytic center or influencing the solubility and processing of the resulting polymer.
A potential application could be in the synthesis of functional polymers where the tertiary amine group can be used for post-polymerization modification or to introduce pH-responsive properties. The combination of halogens and the amine group could lead to polymers with a unique set of properties suitable for specialized applications.
Table 1: Potential Roles of Functional Groups of this compound in Polymer Science
| Functional Group | Potential Role in Polymeric Structures |
| 4-Bromo Group | - Flame retardancy through radical trapping mechanisms.- Site for cross-coupling reactions to create polymer networks. |
| 2-Fluoro Group | - Enhancement of thermal and chemical stability.- Modification of electronic properties of the polymer backbone. |
| Diethylamine Group | - Introduction of basicity and pH-responsiveness.- Potential catalytic activity in polymerization processes. |
| Aromatic Ring | - Provides rigidity and thermal stability to the polymer chain. |
Role in Functional Materials Development
The development of functional materials often relies on the precise tuning of molecular structure to achieve desired electronic, optical, or sensory properties. Halogenated aromatic compounds are of interest in this field due to the significant influence of halogen atoms on the electronic landscape of a molecule. science.gov The electron-withdrawing nature of fluorine and the polarizability of bromine in this compound can be expected to modulate the properties of materials into which it is incorporated.
In the context of organic electronics, the introduction of fluorine atoms into aromatic systems is a common strategy to lower the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). This can be advantageous for creating materials with improved charge transport properties and stability in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices. The bromine atom can serve as a handle for further synthetic modifications, such as the introduction of other functional groups through cross-coupling reactions, allowing for the synthesis of a variety of functional materials.
The diethylamine group, being an electron-donating group, can also influence the electronic properties and may be involved in charge transfer processes within a material. The combination of electron-withdrawing halogens and an electron-donating amine on the same aromatic scaffold can lead to molecules with interesting intramolecular charge transfer (ICT) characteristics, which are relevant for applications in nonlinear optics and as fluorescent probes.
Supramolecular Chemistry and Host-Guest Interactions
The field of supramolecular chemistry explores the non-covalent interactions between molecules. Fluoro-aromatic compounds have been shown to participate in unique supramolecular assemblies. researchgate.net The fluorine atoms in this compound can engage in various non-covalent interactions, including dipole-dipole interactions, and can influence the formation of crystal structures and molecular aggregates.
While the C-F bond is polarized, fluorine is a weak hydrogen bond acceptor. However, interactions between fluorine-substituted aromatic rings and other aromatic systems (π-π stacking) are influenced by the quadrupolar moments of the rings, which are altered by fluorination. This can lead to specific arrangements in the solid state.
The diethylamine group can act as a hydrogen bond acceptor, interacting with suitable donor molecules. This, in combination with the potential for halogen bonding involving the bromine atom, provides multiple points of interaction for the formation of host-guest complexes or self-assembled structures. Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The bromine atom in the target compound could potentially form halogen bonds with electron-donating species.
Research on similar fluoro-aromatic molecules has demonstrated their ability to act as structure-directing agents in the synthesis of microporous materials. researchgate.net The size, shape, and electronic properties of this compound could allow it to template the formation of specific pore structures in materials like zeolites or metal-organic frameworks (MOFs).
Environmental Chemical Transformations
The fate of chemical compounds in the environment is of significant interest. Halogenated aromatic compounds can be subject to various transformation processes, including photodegradation and reactions with environmental radicals. nih.gov
Photodegradation Pathways
Aromatic amines can undergo photodegradation in the presence of light, particularly UV radiation. sid.ir The degradation process can be influenced by the presence of photosensitizers in the environment. The general mechanism for the photodegradation of aromatic amines involves the formation of excited states, which can then undergo various reactions such as oxidation, dealkylation, and ring cleavage.
For a compound like this compound, photodegradation could be initiated by the absorption of light by the aromatic ring. The presence of halogen atoms can affect the rate and pathways of photodegradation. The carbon-bromine bond is generally more susceptible to photolytic cleavage than the carbon-fluorine bond. Photolysis of the C-Br bond could lead to the formation of a phenyl radical, which would be highly reactive and could undergo a variety of subsequent reactions.
Table 2: Potential Photodegradation Reactions of this compound
| Reaction Type | Potential Products |
| C-Br Bond Cleavage | (2-Fluoro-4-aminomethylphenyl)diethylamine radical, Bromide ion |
| N-Dealkylation | [(4-Bromo-2-fluorophenyl)methyl]ethylamine, [(4-Bromo-2-fluorophenyl)methyl]amine |
| Oxidation of Amine | N-oxide derivatives, aldehydes |
| Aromatic Ring Opening | Aliphatic acids, Carbon dioxide |
Reactivity with Environmental Radicals
In the environment, particularly in the atmosphere and in aquatic systems, highly reactive radical species such as hydroxyl radicals (•OH) and nitrate radicals (NO3•) are present. These radicals can initiate the degradation of organic compounds.
Hydroxyl radicals are powerful oxidizing agents and are expected to react readily with this compound. The reaction can proceed via several pathways, including hydrogen abstraction from the diethylamine group or addition to the aromatic ring. Addition to the aromatic ring would lead to the formation of hydroxylated intermediates, which can undergo further oxidation and ring cleavage.
The presence of the electron-donating diethylamine group would likely activate the aromatic ring towards electrophilic attack by hydroxyl radicals. The positions of attack would be influenced by the directing effects of the substituents. The bromine and fluorine atoms, being deactivating but ortho-, para-directing, would also influence the regioselectivity of the reaction.
The bromine atom itself can participate in radical reactions. Halogen radicals can be formed in the environment and can react with organic compounds. iaea.org The reactivity of bromine radicals with dissolved organic matter is an area of active research. nih.govelsevierpure.comnih.gov
Future Research Directions and Perspectives
Exploration of Unconventional Synthetic Strategies
While traditional methods like reductive amination of 4-bromo-2-fluorobenzaldehyde (B134337) are viable, future research will likely pivot towards more innovative and sustainable synthetic routes. The exploration of unconventional strategies could offer improvements in efficiency, selectivity, and environmental impact.
Key areas for exploration include:
Biocatalytic Synthesis: The use of enzymes, particularly transaminases, presents a green alternative for the synthesis of benzylamine (B48309) derivatives. researchgate.net Research could focus on identifying or engineering a suitable transaminase for the asymmetric synthesis of related chiral amines from a corresponding ketone precursor, offering high enantioselectivity under mild conditions. researchgate.net
C-H Functionalization: Direct C-H functionalization represents a step-economic approach. Future work could investigate copper-catalyzed cross-dehydrogenative coupling methods to directly form the C-N bond, bypassing the need for pre-functionalized starting materials like aldehydes. nih.gov
Photoredox Catalysis: Visible-light photoredox catalysis offers novel pathways for C-N bond formation. Investigating the coupling of a 4-bromo-2-fluorobenzyl radical precursor with diethylamine (B46881) under photocatalytic conditions could provide a mild and efficient synthetic route.
| Synthetic Strategy | Potential Advantages | Key Research Challenges | Relevant Findings |
|---|---|---|---|
| Biocatalytic Amination | High enantioselectivity, mild reaction conditions, reduced environmental impact. | Enzyme discovery and engineering for specific substrate tolerance. | Transaminases like Pp-SpuC have shown broad substrate tolerance for benzylamine synthesis. researchgate.net |
| C-H Functionalization | High atom economy, reduced number of synthetic steps, use of simpler starting materials. | Achieving high regioselectivity and catalyst efficiency. | Copper-catalyzed methods have been developed for α-substituted primary benzylamines. nih.gov |
| Photoredox Catalysis | Use of visible light as a renewable energy source, mild reaction conditions. | Controlling side reactions and optimizing quantum yield. | Photocatalysis is increasingly used for novel bond formations in complex molecules. |
Discovery of Novel Reactivity Patterns
The unique electronic and steric environment of this compound suggests that it could exhibit novel reactivity. The bromine atom provides a handle for cross-coupling reactions, while the fluorine atom and the diethylaminomethyl group can modulate the reactivity of the aromatic ring and the benzylic position.
Future research should investigate:
Palladium-Catalyzed Cross-Coupling: The bromo substituent is a prime site for Suzuki, Sonogashira, Buchwald-Hartwig, and other cross-coupling reactions. nih.govmdpi.com A systematic study of these reactions would explore how the ortho-fluoro and ortho-diethylaminomethyl groups influence catalyst activity, reaction rates, and product yields. The steric hindrance and electronic effects of these groups could lead to unique selectivity.
C-F Bond Activation: While challenging, the selective activation and functionalization of the C-F bond could open pathways to novel derivatives not accessible through other means. This remains a frontier in organometallic chemistry.
Benzylic Position Reactivity: The benzylic C-H bonds could be targets for functionalization through radical or oxidative processes. Selective autoxidation of the benzylamine moiety could lead to the synthesis of nitrogen-containing heterocycles under green conditions. rsc.org
| Reactive Site | Potential Reaction Type | Expected Outcome/Research Focus | Influencing Factors |
|---|---|---|---|
| C-Br Bond | Suzuki Cross-Coupling | Synthesis of biaryl derivatives; study of electronic and steric effects on reaction efficiency. | Ortho-fluoro (electron-withdrawing), ortho-diethylaminomethyl (steric hindrance). nih.gov |
| C-F Bond | C-F Activation/Functionalization | Formation of new C-C or C-heteroatom bonds at the 2-position; exploration of novel catalytic systems. | High bond strength of C-F; requires specialized catalysts. |
| Benzylic C-H | Oxidative Functionalization | Synthesis of amides or other oxidized products; potential for intramolecular cyclization. | Oxidant choice, reaction conditions, potential for catalyst-directed selectivity. |
Integration with Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing offers significant advantages in terms of safety, efficiency, and scalability. mdpi.com Future research on this compound should leverage these technologies.
Continuous Flow Synthesis: Developing a telescoped, multi-step flow synthesis could streamline production. nih.govnih.gov For instance, the initial formation of a 4-bromo-2-fluorobenzyl intermediate could be followed immediately by amination in a subsequent reactor without isolation. mdpi.com This approach allows for precise control over reaction parameters like temperature, pressure, and residence time, which is crucial for optimizing yield and minimizing byproduct formation. nih.gov
Automated Reaction Optimization: Automated platforms can be used to rapidly screen reaction conditions (catalysts, solvents, temperatures) to identify optimal parameters for synthetic transformations. beilstein-journals.org This high-throughput approach can accelerate the discovery of novel reactivity and the optimization of synthetic routes for the target compound and its derivatives.
| Parameter | Batch Synthesis | Flow Chemistry |
|---|---|---|
| Heat & Mass Transfer | Often limited by vessel size. | Superior due to high surface-area-to-volume ratio. mdpi.com |
| Safety | Handling of hazardous reagents or unstable intermediates at scale can be risky. | Small reactor volumes enhance safety; hazardous reagents can be generated and consumed in situ. nih.gov |
| Scalability | Often requires re-optimization. | More straightforward by running the system for longer periods ("scaling out"). |
| Process Control | Less precise control over temperature and mixing. | Precise, real-time control over all reaction parameters. thieme-connect.de |
Development of Advanced Computational Models for Predictive Chemistry
Computational chemistry provides powerful tools for understanding and predicting the behavior of molecules. mdpi.com For this compound, advanced computational models can guide experimental work and provide deep mechanistic insights.
DFT Calculations: Density Functional Theory (DFT) can be used to model the electronic structure, predict spectroscopic properties (NMR, IR), and elucidate reaction mechanisms. youtube.com For example, DFT could be used to calculate the activation barriers for different cross-coupling reactions at the C-Br bond, helping to predict the most favorable conditions. nih.gov
Machine Learning Models: By training algorithms on large datasets of chemical reactions, machine learning (ML) models can predict the reactivity and potential toxicity of new compounds. nih.govnih.gov An ML model could be developed to predict the reactivity of substituted benzylamines in various transformations, accelerating the discovery of new applications for this class of compounds. nih.gov
| Computational Method | Predicted Property/Application | Potential Impact on Research |
|---|---|---|
| Density Functional Theory (DFT) | Reaction mechanisms, activation energies, NMR/IR spectra, molecular orbital analysis. youtube.com | Provides mechanistic understanding, guides selection of reaction conditions, aids in structural confirmation. |
| Molecular Dynamics (MD) | Conformational analysis, solvent effects, interactions with biological macromolecules. | Helps understand dynamic behavior and potential biological interactions. |
| Machine Learning (ML) | Reactivity prediction, property prediction (e.g., solubility), toxicity screening. nih.govnih.gov | Accelerates discovery of new reactions and applications, prioritizes experimental work. |
Expanding Applications in Green Chemical Technologies
The principles of green chemistry can be applied throughout the lifecycle of this compound, from its synthesis to its potential applications. digitellinc.com
Greener Bromination Techniques: Research into the synthesis of the precursors, such as 4-bromo-2-fluorotoluene (B1265965), could focus on replacing traditional brominating agents like liquid bromine with greener alternatives. Systems such as aqueous CaBr₂–Br₂ or sodium bromide with an oxidant offer more environmentally benign options. digitellinc.comrsc.orgrsc.org
Use of Benign Solvents: Future synthetic protocols should prioritize the use of water or other green solvents, minimizing the reliance on volatile organic compounds.
Atom Economy: The development of synthetic routes with high atom economy, such as direct C-H amination, would be a key goal. researchgate.net This minimizes waste by maximizing the incorporation of atoms from the reactants into the final product.
| Green Chemistry Principle | Application to this compound Lifecycle |
|---|---|
| Waste Prevention | Developing high-yield, high-selectivity synthetic routes to minimize byproducts. |
| Atom Economy | Employing addition reactions or C-H functionalization instead of substitution reactions that generate salt waste. researchgate.net |
| Less Hazardous Chemical Syntheses | Using eco-friendly brominating reagents and avoiding toxic solvents and catalysts. rsc.orgcambridgescholars.com |
| Catalysis | Utilizing highly efficient catalysts (e.g., biocatalysts, palladium catalysts) in small amounts that can be recycled. researchgate.net |
Q & A
Basic Question: What are the common synthetic routes for [(4-Bromo-2-fluorophenyl)methyl]diethylamine?
The synthesis typically involves nucleophilic substitution of 4-bromo-2-fluorobenzyl chloride with diethylamine under basic conditions. A base like sodium hydroxide or potassium carbonate is used in solvents such as dichloromethane or toluene to facilitate the reaction. This method is analogous to the synthesis of structurally similar amines, where the benzyl chloride intermediate reacts with secondary amines .
Advanced Question: How can reaction conditions be optimized to improve yield and purity?
Optimization strategies include:
- Solvent Selection : Polar aprotic solvents (e.g., acetonitrile) may enhance reaction rates compared to toluene .
- Temperature Control : Lower temperatures (0–5°C) can minimize side reactions like over-alkylation.
- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) may improve interfacial reactivity .
- Computational Modeling : Tools like density functional theory (DFT) can predict transition states and optimize reagent ratios, as demonstrated in aminolysis studies involving diethylamine .
Chemical Characterization
Basic Question: What spectroscopic techniques are used to characterize this compound?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify the diethylamine moiety (δ ~2.5–3.0 ppm for N–CH) and aromatic protons (δ ~6.8–7.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak (e.g., m/z 273.06 for CHBrFN) .
- Rotational Spectroscopy : For diethylamine derivatives, rotational constants (e.g., A = 17.6 GHz) and nitrogen inversion barriers (~1531 cm) provide structural insights .
Advanced Question: How can computational methods resolve ambiguities in spectroscopic data?
Quantum chemical calculations (e.g., DFT at the B3LYP/6-311++G** level) predict vibrational frequencies, NMR chemical shifts, and rotational barriers. These models are critical for interpreting overlapping signals or inversion tunneling effects observed in diethylamine derivatives .
Biological Activity
Basic Question: What assays are used to screen for biological activity?
- Cell Viability Assays : MTT or resazurin-based tests assess cytotoxicity in cancer cell lines .
- Enzyme Inhibition Studies : Kinase inhibition is evaluated using fluorescence polarization or radiometric assays .
- Receptor Binding : Radioligand displacement assays (e.g., for GPCRs) quantify affinity .
Advanced Question: How can mechanistic studies elucidate the compound’s interaction with biological targets?
- Molecular Docking : Predict binding modes to enzymes (e.g., protein kinases) using software like AutoDock .
- Western Blotting : Measure downstream signaling proteins (e.g., phosphorylated ERK) to confirm pathway modulation .
- Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .
Chemical Reactivity
Basic Question: What are the common reactivity patterns of this compound?
- Oxidation : The benzylic position may oxidize to a ketone using KMnO .
- Nucleophilic Substitution : Bromine can be replaced by nucleophiles (e.g., CN, OH) under SNAr conditions .
- Reduction : LiAlH reduces the amine to a primary alcohol in rare cases .
Advanced Question: How can unexpected reaction pathways be investigated?
- Isolation of Intermediates : Quench reactions at timed intervals and analyze via HPLC-MS .
- Kinetic Isotope Effects (KIE) : Compare reaction rates with deuterated analogs to identify rate-determining steps .
Crystallographic Analysis
Basic Question: What crystallographic tools are used for structure determination?
Advanced Question: How are crystallographic challenges (e.g., twinning) addressed?
- Twin Refinement : SHELXL’s TWIN command handles twinned data by refining twin laws and scale factors .
- High-Resolution Data : Synchrotron radiation (λ = 0.7–1.0 Å) improves resolution for disordered regions .
Data Analysis and Contradictions
Advanced Question: How should researchers analyze conflicting biological or chemical data?
- Statistical Validation : Use two-way ANOVA for dose-response studies (e.g., vascular reactivity data) .
- Error Source Identification : Check reagent purity (via HPLC), environmental controls (e.g., O/moisture), and instrument calibration .
- Reproducibility Tests : Replicate experiments across independent labs to rule out technical artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
